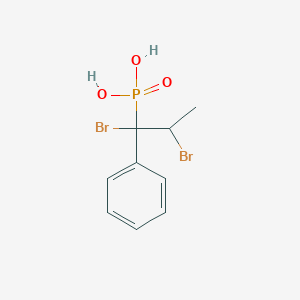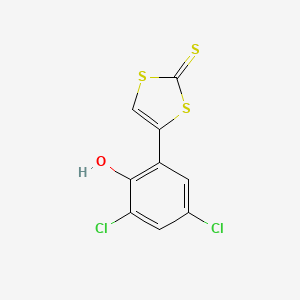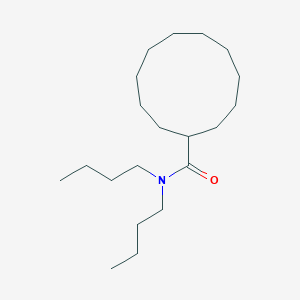
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol is an organic compound characterized by its unique structure, which includes both ethenyl and ethynyl groups along with multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol typically involves multiple steps, including the formation of carbon-carbon bonds through reactions such as alkylation, alkenylation, and alkynylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and distillation, ensures the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity to these targets are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-one
- 6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-amine
Uniqueness
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
| 90316-04-4 | |
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol |
InChI |
InChI=1S/C17H26O/c1-8-16(7,12-10-14(3)4)17(18,9-2)13-11-15(5)6/h2,8,10-11,18H,1,12-13H2,3-7H3 |
Clé InChI |
GWJAUSRIBGUIBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C=C)C(CC=C(C)C)(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)

